3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride
Description
3-(Thiophen-3-ylmethyl)-8-azabicyclo[321]octane hydrochloride is a complex organic compound featuring a bicyclic structure with a thiophene ring
Properties
IUPAC Name |
3-(thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS.ClH/c1-2-12-7-10(6-11(1)13-12)5-9-3-4-14-8-9;/h3-4,8,10-13H,1-2,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUFXSCIKFGPMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CC3=CSC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure bicyclo[3.2.1]octane derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Neurotransmitter Reuptake Inhibition
One of the primary applications of 3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride is its role as a neurotransmitter reuptake inhibitor . Research indicates that compounds within the 8-azabicyclo[3.2.1]octane class can inhibit the reuptake of key neurotransmitters such as serotonin, norepinephrine, and dopamine in vitro . This mechanism is crucial for developing treatments for various mood disorders.
Treatment of Mood Disorders
The compound has shown promise in the treatment of several mood disorders, including:
- Depression : Studies suggest that it may be effective in managing depressive states classified under the DSM-IV, such as major depressive disorder and bipolar disorder .
- Anxiety Disorders : Its ability to modulate neurotransmitter levels can also benefit those suffering from anxiety-related conditions.
- Attention Deficit Hyperactivity Disorder (ADHD) : The compound's action on neurotransmitter systems could provide therapeutic benefits for ADHD patients.
Pain Management
Research has indicated that 8-azabicyclo[3.2.1]octane derivatives can be useful in pain management therapies, potentially offering alternatives to traditional analgesics without the associated side effects .
Case Study 1: In Vitro Analysis
A study conducted on the effects of 8-azabicyclo[3.2.1]octane derivatives demonstrated significant inhibition of serotonin reuptake in human cell lines transfected with serotonin transporters. The findings highlighted the compound's potential as a therapeutic agent for depression and anxiety disorders .
Case Study 2: Animal Model Studies
In animal models, administration of this compound resulted in decreased anxiety-like behaviors and increased serotonin levels in the brain, supporting its potential use in treating anxiety disorders and depression .
Comparative Analysis of Related Compounds
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| This compound | Neurotransmitter reuptake inhibitor | Depression, anxiety, ADHD |
| 8-Azabicyclo[3.2.1]octan-3-ol | Similar reuptake inhibition | Mood disorders |
| Tiotropium-related compounds | Anticholinergic effects | Respiratory conditions |
Mechanism of Action
The mechanism of action of 3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: These compounds share the thiophene ring structure and may have similar chemical properties.
Bicyclo[3.2.1]octane derivatives: These compounds share the bicyclic structure and may have similar reactivity.
Uniqueness
3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride is unique due to its combination of a thiophene ring and a bicyclic structure.
Biological Activity
3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride, a derivative of the bicyclic compound 8-azabicyclo[3.2.1]octane, has garnered interest due to its potential pharmacological applications, particularly in the treatment of various neurological disorders and its antibacterial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
The compound's chemical structure is represented as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₂S
- Molecular Weight : 405.941 g/mol
- CAS Number : 76352-17-5
| Property | Value |
|---|---|
| Density | 1.35 g/cm³ |
| Boiling Point | 545.9 °C at 760 mmHg |
| Flash Point | 284 °C |
| LogP | 5.0116 |
This compound functions primarily as a monoamine reuptake inhibitor . This mechanism is crucial for its therapeutic effects in treating mood disorders and other neurological conditions. The compound has demonstrated the ability to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine in vitro, which are vital for mood regulation and cognitive function .
Antidepressant Activity
Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including this compound, are effective in managing depression and anxiety disorders by modulating neurotransmitter levels in the brain . Clinical studies have shown promising results in reducing symptoms associated with major depressive disorder (MDD) and generalized anxiety disorder (GAD).
Antibacterial Properties
In addition to its neuropharmacological applications, this compound has also been evaluated for its antibacterial activity against various strains of bacteria, including multidrug-resistant strains. Preliminary studies suggest that it exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Neuropharmacology Study :
- Antibacterial Efficacy :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
